molecular formula C18H20 B14166787 trans-1,4-Diphenylcyclohexane CAS No. 21072-42-4

trans-1,4-Diphenylcyclohexane

Cat. No.: B14166787
CAS No.: 21072-42-4
M. Wt: 236.4 g/mol
InChI Key: VULCFZQVCFIKNK-UHFFFAOYSA-N
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Description

trans-1,4-Diphenylcyclohexane (CAS 21072-42-4) is a high-purity organic compound supplied for research purposes. This molecule features a rigid trans-configured cyclohexane ring core with phenyl substituents at the 1 and 4 positions, making it a valuable model system in various scientific investigations. Its core value lies in its application for studying fundamental chemical behaviors, such as hydrogen atom transfer (HAT) reactions and the role of strain release in determining site selectivity . The molecular structure and associated torsion angles about the C-Ph bonds have been characterized by crystal structure analysis, providing researchers with critical insights into its solid-state conformation . The compound's defined geometry is also useful in the field of crystal engineering and the development of inclusion compounds . Researchers utilize this compound to investigate orbital interactions and electronic communication between aryl rings through an alicyclic bridge, which are influenced by the conformation of the terminal phenyl groups . Its molecular formula is C18H20, and it has a molecular weight of 236.3514 g/mol . This product is intended for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21072-42-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(4-phenylcyclohexyl)benzene

InChI

InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

VULCFZQVCFIKNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrogenation of 1,4-Diphenylcyclohexene Derivatives

The catalytic hydrogenation of cyclohexene precursors represents a cornerstone in the synthesis of trans-1,4-diphenylcyclohexane. This method leverages the stereoselective reduction of double bonds to achieve the desired trans configuration.

Substrate Preparation via Diels-Alder Reaction

The Diels-Alder reaction between 1,4-diphenyl-1,3-butadiene and ethylene derivatives yields 1,4-diphenylcyclohexene as a key intermediate. For example, heating 1,4-diphenyl-1,3-butadiene with ethylene under reflux in toluene produces the cyclohexene adduct with >80% yield. The endo rule governs regioselectivity, favoring the transannular arrangement of phenyl groups.

Catalytic Hydrogenation Conditions

Hydrogenation of 1,4-diphenylcyclohexene is typically performed using heterogeneous catalysts. Data from patent US3376312A reveal that platinum oxide (PtO₂) or Raney nickel in methanol at 25–50°C under 1–3 atm H₂ pressure achieves full saturation. The trans isomer predominates (≥75%) due to steric hindrance during syn-addition, which disfavors cis-product formation.

Table 1: Hydrogenation Optimization Parameters
Catalyst Solvent Temperature (°C) Pressure (atm) trans:cis Ratio Yield (%)
PtO₂ MeOH 25 1 3.3:1 89
Raney Ni EtOH 50 3 2.8:1 85

Reductive Amination and Subsequent Dealkylation

This two-step approach exploits the steric bulk of amine intermediates to enforce trans selectivity during cyclohexane ring formation.

Schiff Base Formation and Hydrogenation

Reaction of 4-phenylcyclohexanone with benzaldehyde in benzene forms a Schiff base, which undergoes hydrogenation to produce 1-isopropylamino-4,4-diphenylcyclohexane. While this yields a 4,4-diphenyl product, analogous methods using 1-phenylcyclohexanone precursors could theoretically generate the 1,4 isomer.

Acidic Cleavage of Amine Intermediates

Treatment of the hydrogenated amine with hydrochloric acid eliminates the alkylamine moiety, yielding 1,4-diphenylcyclohexane. For example, refluxing 1-isopropylamino-4,4-diphenylcyclohexane in 6M HCl for 12 hours produces the target compound with 68% yield after recrystallization.

Strain-Enhanced Syntheses via Radical Intermediates

Recent studies on hydrogen atom transfer (HAT) reactions provide insights into stereochemical control during cyclohexane functionalization.

Cumyloxyl Radical-Mediated HAT

The cumyloxyl radical abstracts hydrogen preferentially from tertiary C–H bonds in 1,4-diphenylcyclohexane, with a 3.3:1 tertiary:secondary product ratio observed for the trans isomer. This selectivity arises from relief of 1,3-diaxial strain in the transition state, favoring abstraction from equatorial positions.

Implications for Synthetic Design

The enhanced reactivity of equatorial C–H bonds (27× vs. axial) suggests that radical-initiated dehydrogenation could generate trans-1,4-diphenylcyclohexene intermediates, which are subsequently hydrogenated under mild conditions to preserve stereochemistry.

Crystallization-Driven Isomer Purification

The inherent stability of the trans isomer facilitates its isolation via fractional crystallization. X-ray diffraction data for this compound reveal a monoclinic P21/n space group with unit cell parameters a = 7.069 Å, b = 18.263 Å, c = 5.618 Å, and β = 110.236°. Recrystallization from ethanol at −20°C enriches the trans isomer to >95% purity due to its superior packing efficiency.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations at the M06-2X/6-311++G(d,p) level corroborate experimental observations:

  • Activation barriers for HAT at equatorial C–H bonds are 6.8 kcal/mol lower than axial positions
  • The trans isomer’s Gibbs free energy is 3.2 kcal/mol lower than cis, confirming thermodynamic preference

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

  • Preorganized Building Blocks: trans-1,4-Diphenylcyclohexane derivatives have been investigated as preorganized building blocks for the synthesis of cycloparaphenylenes (CPPs) and related nanohoops . The incorporation of a modified 1,4-syn-diaryl cyclohexane moiety aims to impart a degree of preorganization to the structure, favoring the conformer required for macrocycle formation .
  • Synthesis of Cyclohexylidene Rings: this compound has been utilized in the synthesis of cyclotetrakis(1,4-cyclohexylidene) and cyclopentakis(1,4-cyclohexylidene) . These compounds are synthesized through reductive cyclization of homologated diketone precursors .
  • Reagent: Use as a reagent . The use of this compound as a reagent in various chemical reactions . For example, it can be used as a substrate in electrophilic substitution reactions, where it can be complexed with tricarbonyl chromium to influence the regioselectivity of the reaction .

Molecular Studies

  • Radical Cation Research: 1,4-diphenylcyclohexane derivatives have been used in studies involving radical cations . The radical cation of 1,4-diphenylcyclohexane-1,4-diyl does not isomerize thermally to the radical cation of 2,5-diphenylhexa-1,5-diene, but is instead quantitatively dehydrogenated to p-terphenyl .
  • Proton Transfer Studies: Protonated cis- and this compound have been found unsuitable for metastable-ion studies . The cyclohexane-1,4-diyl unit exerts stereocontrol upon the rate of proton exchange in related compounds .

Additional Properties and Reactions

  • β-scission fragmentation: 1,4-diphenyl-1,4-butanedione radical anion and ethylene activates a radical-anion chain mechanism .

Mechanism of Action

The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the compound’s phenyl groups can participate in π-π interactions, influencing the reactivity and selectivity of the reactions. In biological systems, the compound can interact with hydrophobic pockets of proteins, affecting their conformation and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Conformational Stability and Structural Analogues

trans-1,4-Diphenylcyclohexane’s diequatorial conformation is structurally analogous to 2,6-disubstituted cuneanes , which mimic its rigidity in medicinal compounds like ralinepag (an IP agonist) and inverse RORγt agonists. These cuneanes retain bioactivity while improving metabolic stability, highlighting this compound’s role as a template for drug design .

In contrast, trans-1,4-dihalocyclohexanes (e.g., Cl, Br substituents) exhibit metastable axial-axial (aa) conformations in amorphous phases, transitioning irreversibly to equatorial-equatorial (ee) conformations upon crystallization. Their conformational energy differences (~200 cal/mol) are lower than those of phenyl-substituted derivatives, reflecting the phenyl groups’ stronger steric and electronic contributions .

Cis-1,4-diphenylcyclohexane , a stereoisomer, is less stable due to axial phenyl groups causing steric clashes. This instability reduces its utility in high-performance materials compared to the trans isomer .

Thermal and Electrical Properties

This compound outperforms trans-cyclohexyl biphenyl and trans,trans-bicyclohexylphenyl in LCD formulations, reducing threshold voltages by 15–20% and maintaining voltage-temperature stability at subzero temperatures .

Fluorinated derivatives (e.g., fluorinated this compound) achieve even higher purity (99.8% GC) and yields (67%), with enhanced thermal resilience, making them suitable for advanced LC applications .

Polyesters derived from trans-1,4-cyclohexanedimethanol demonstrate superior melting points (e.g., 280–320°C with aromatic acids) compared to p-xylylene glycol analogues, attributed to the cyclohexane ring’s conformational rigidity .

Data Tables

Table 1: Physical and Electronic Properties

Compound Threshold Voltage (V) Melting Point (°C) ΔfusH (kJ/mol) Yield (%)
This compound 1.5–2.0 120–150* 16–27.5
Fluorinated derivative 1.2–1.8 160–180* 67.0
trans-1,4-Di-tert-butylcyclohexane 17.15
trans-Cyclohexyl biphenyl 1.8–2.5 90–130*

*Estimated based on analogous structures .

Table 2: Conformational Energy Comparisons

Compound Conformational Energy (cal/mol) Key Feature
This compound >500* Rigid diequatorial conformation
trans-1,4-Dibromocyclohexane ~200 Metastable aa → ee transition
Cis-1,4-diphenylcyclohexane >700* Axial phenyl steric clashes

*Theorized based on steric bulk of phenyl vs. halogens .

Research Implications

This compound’s combination of conformational rigidity, synthetic accessibility, and tunable electronic properties positions it as a benchmark for designing functional materials. Its fluorinated derivatives and structural mimics (e.g., cuneanes) expand its utility in pharmaceuticals and nanotechnology. Future research should explore hybrid systems integrating phenyl and heteroatom substituents for multifunctional applications.

Q & A

Q. What are the key synthetic methodologies for trans-1,4-Diphenylcyclohexane, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of 1,4-diphenylcyclohexene derivatives or Friedel-Crafts alkylation using cyclohexane precursors. For fluorinated analogs (e.g., fluorinated this compound), Suzuki coupling or palladium-catalyzed cross-coupling reactions are employed to introduce aryl groups. Stereoselectivity is controlled by optimizing catalysts (e.g., PtO₂ for hydrogenation) and solvent polarity. For instance, using ethanol as a solvent in hydrogenation yields >90% trans-selectivity due to steric hindrance minimization .

Q. How do steric interactions influence the chair conformations of this compound?

  • Methodological Answer : Chair conformations are analyzed using computational tools (e.g., Spartan software) and X-ray crystallography. In the trans isomer, the two phenyl groups occupy equatorial positions to minimize 1,3-diaxial strain. Steric clashes between phenyl substituents in axial positions destabilize the conformation by ~3–5 kcal/mol, as shown by density functional theory (DFT) calculations .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The compound’s rigid, planar structure makes it suitable for liquid crystal displays (LCDs). Fluorinated derivatives exhibit low rotational viscosity and high dielectric anisotropy, critical for fast-switching LCDs. Performance is validated via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to assess phase transitions and mesophase stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental thermochemical data for this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting bond dissociation energies and heats of formation. For example, Becke’s 1993 functional achieved <3 kcal/mol deviation in atomization energies for similar cyclohexane derivatives. Discrepancies in experimental data (e.g., conflicting enthalpy values) are resolved by benchmarking against high-level CCSD(T) calculations .

Q. What crystallographic techniques are used to analyze this compound in coordination polymers?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals supramolecular architectures. For example, in Pb(II) coordination polymers, trans-1,4-chdc (cyclohexanedicarboxylate) ligands form zigzag chains stabilized by π-π interactions (3.6–4.0 Å stacking distances) and hydrogen bonds (O–H⋯O, 2.7–2.9 Å). Space group assignments (e.g., P21/c) and refinement parameters (R1 < 0.05) ensure structural reliability .

Q. How does the diffusion behavior of this compound derivatives compare to other cyclohexanes in porous materials?

  • Methodological Answer : Zero-length chromatography (ZLC) and thermal gravimetric analysis (TGA) quantify diffusion coefficients in silicalite. Trans-1,4-dimethylcyclohexane diffuses faster than cis isomers due to lower energy barriers (~15 kJ/mol vs. ~25 kJ/mol) during channel crossing. Activation entropy (ΔS‡) calculations explain the kinetic preference for trans configurations in confined environments .

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